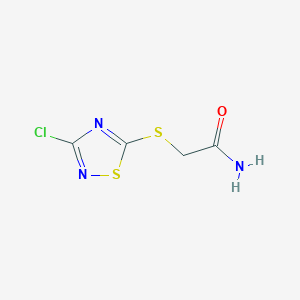

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide

概要

説明

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

準備方法

The synthesis of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide typically involves the reaction of thiourea derivatives with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with chloroacetyl chloride to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

化学反応の分析

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, which may alter its chemical structure and properties.

Condensation Reactions: The compound can react with other molecules to form larger, more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide has been studied for its potential as an antimicrobial agent. Research indicates that compounds with thiadiazole moieties exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Activity

A study investigated the efficacy of various thiadiazole derivatives against common pathogens. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use in treating infections caused by resistant strains.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Methicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

Agricultural Applications

The compound has also been explored for its herbicidal properties. Its ability to inhibit specific enzymes in plants makes it a candidate for developing new herbicides.

Case Study: Herbicidal Efficacy

In controlled experiments, this compound demonstrated effective weed control in crops without significant phytotoxicity.

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 200 |

| Cynodon dactylon | 78 | 150 |

Materials Science

Recent studies have indicated that this compound can be used as a precursor in the synthesis of novel materials with potential applications in electronics and nanotechnology.

Case Study: Synthesis of Conductive Polymers

Research demonstrated that incorporating this compound into polymer matrices resulted in enhanced electrical conductivity and mechanical properties.

| Polymer Type | Conductivity (S/m) | Mechanical Strength (MPa) |

|---|---|---|

| Polyethylene | 0.05 | 30 |

| Polystyrene | 0.1 | 25 |

作用機序

The mechanism of action of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide involves its interaction with molecular targets in cells. For example, in cancer cells, it may inhibit specific enzymes or proteins involved in cell division, leading to cell cycle arrest and apoptosis . The exact molecular pathways can vary depending on the specific application and target organism.

類似化合物との比較

Similar compounds to 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide include other thiadiazole derivatives such as:

N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its anticancer properties.

5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives: Evaluated for antifungal activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiadiazole derivatives.

生物活性

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound features a thiadiazole ring with a chloro substituent and an acetamide moiety. This configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable anticancer properties. For instance, one study evaluated the efficacy of various 1,3,4-thiadiazole derivatives against several cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| I | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| II | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

| III | BGC-823 | Not specified | Inhibition of cell proliferation |

These findings suggest that the compound may inhibit cancer cell growth through various mechanisms, including cell cycle arrest and modulation of gene expression related to tumor progression .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A study reported the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results indicate moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its potential as an inhibitor of carbonic anhydrase (CA), which is implicated in various physiological processes and diseases:

| Enzyme | Inhibition Activity |

|---|---|

| hCA I | Superior to Acetazolamide |

| hCA II | Variable |

The study suggested that the compound could serve as a lead for developing new CA inhibitors with applications in treating conditions such as glaucoma and certain cancers .

Case Studies

- Antitumor Efficacy : A systematic investigation into the antitumor effects of thiadiazole derivatives highlighted that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

- Antimicrobial Screening : Another research effort focused on the synthesis of thiadiazole derivatives and their subsequent testing against a panel of microbial strains. The results underscored the potential for these compounds in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- React 3-chloro-1,2,4-thiadiazole-5-thiol with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify by recrystallization (ethanol or ethanol-DMF mixtures) .

- Use vacuum distillation or column chromatography to remove unreacted starting materials and byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and confirming the identity of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR to confirm the acetamide backbone and thiadiazole-thiol linkage (e.g., δ~2.1 ppm for CH, δ~170 ppm for carbonyl) .

- IR : Identify characteristic bands (e.g., 1650–1700 cm for C=O, 600–700 cm for C-S) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Conduct in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Test antiparasitic activity (e.g., Trypanosoma brucei) using resazurin-based viability assays .

- Use dose-response curves and IC calculations to quantify potency .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiadiazole-thiol moiety in nucleophilic substitution reactions?

- Methodological Answer :

- The sulfur atom in the thiol group acts as a nucleophile, attacking electrophilic centers (e.g., chloroacetamide’s α-carbon).

- Computational studies (e.g., DFT) can model transition states and charge distribution to predict regioselectivity .

- Compare kinetic data (e.g., reaction rates in polar vs. nonpolar solvents) to validate mechanistic hypotheses .

Q. How can computational tools optimize reaction conditions for scaling up synthesis?

- Methodological Answer :

- Use quantum chemical calculations (e.g., Gaussian, COMSOL) to simulate reaction pathways and identify energy barriers .

- Apply Design of Experiments (DoE) to minimize trial runs:

- Vary parameters (temperature, solvent ratio, catalyst loading) and analyze outcomes via ANOVA .

- Optimize for yield and purity using response surface methodology (RSM) .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer :

- Re-evaluate experimental variables (e.g., cell line specificity, assay protocols, compound solubility) .

- Perform meta-analysis of published data to identify confounding factors (e.g., solvent used, incubation time) .

- Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays) .

Q. What strategies improve stability during storage and handling of this compound?

- Methodological Answer :

特性

IUPAC Name |

2-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3OS2/c5-3-7-4(11-8-3)10-1-2(6)9/h1H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODVTALANRXBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)SC1=NC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676585 | |

| Record name | 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-05-7 | |

| Record name | 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。